molecular formula C24H27N5O3 B2876888 N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide CAS No. 1251602-22-8

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide

Cat. No.: B2876888
CAS No.: 1251602-22-8
M. Wt: 433.512
InChI Key: JRRLFRJAEULMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid structure featuring a 1,2,3-triazole core linked to a piperidine ring and a 3-methoxybenzamide moiety. The piperidine ring provides conformational flexibility, a common feature in bioactive molecules targeting central nervous system (CNS) or protease-associated pathways .

Properties

IUPAC Name

N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-16-7-8-20(13-17(16)2)29-15-22(26-27-29)24(31)28-11-9-19(10-12-28)25-23(30)18-5-4-6-21(14-18)32-3/h4-8,13-15,19H,9-12H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRLFRJAEULMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered attention in recent pharmacological studies due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O3C_{19}H_{24}N_{4}O_{3} with a molecular weight of approximately 344.42 g/mol. The compound features a triazole ring, a piperidine moiety, and a methoxybenzamide group, which contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC19H24N4O3
Molecular Weight344.42 g/mol
LogP3.5481
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Polar Surface Area50.858 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of related triazole compounds. For instance, derivatives of triazoles have shown selective cytotoxicity against various cancer cell lines. The mechanism often involves induction of apoptosis through pathways such as mitochondrial membrane potential disruption and DNA damage. A notable study demonstrated that certain triazole derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin in human leukemic T-cells .

In vitro assays indicated that compounds similar to this compound could effectively inhibit cell proliferation in cancer models, suggesting a promising avenue for further exploration in drug development .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have also been investigated. Compounds with similar structural features were found to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers in cellular models . This suggests that this compound may possess similar therapeutic benefits.

Case Studies and Research Findings

Several case studies have been conducted focusing on the biological activity of triazole derivatives:

  • Cytotoxicity Assays : Research demonstrated that specific triazole derivatives induced significant morphological changes in cancer cell lines, including chromatin condensation and apoptotic body formation .
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds could induce DNA fragmentation without direct intercalation into DNA strands, suggesting alternative pathways for their anticancer effects .
  • ADME Profiling : Computer-aided drug design studies indicated favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles for these compounds, supporting their potential as drug candidates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

  • Target Compound: Contains a 1,2,3-triazole ring. Triazoles are known for metabolic stability and hydrogen-bonding capabilities .
  • N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide (): Replaces the triazole with a pyrazolo[3,4-d]pyrimidine scaffold. Pyrazolo-pyrimidines exhibit stronger π-π stacking interactions but may suffer from faster metabolic clearance compared to triazoles .
  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Uses a chromen-4-one system fused to pyrazolo-pyrimidine, enhancing planar rigidity for kinase binding but reducing solubility .

Piperidine and Benzamide Derivatives

  • N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2,5-difluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (): Shares the piperidine-benzamide backbone but incorporates difluorophenyl and pyrazole groups. Fluorination increases metabolic stability, while the pyrazole may improve selectivity for fluorokine targets .
  • N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (): Replaces piperidine with an ethyl-pyrazole, reducing basicity and likely altering blood-brain barrier penetration .

Substituent Effects

  • 3-Methoxybenzamide vs. 4-Ethoxybenzamide : The target’s 3-methoxy group may favor orthosteric binding pockets (e.g., serotonin receptors), whereas 4-ethoxy analogs () prioritize para-substitution for steric bulk in allosteric modulation .
  • 3,4-Dimethylphenyl vs. 3-Fluorophenyl : The dimethyl group in the target enhances hydrophobicity, while fluorophenyl derivatives () improve electronegativity for halogen bonding .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Molecular Weight Key Substituents Notable Properties Evidence Source
N-(1-(1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide 1,2,3-Triazole ~434.5 (calc.) 3,4-Dimethylphenyl, 3-methoxybenzamide High lipophilicity (logP ~3.5 est.) Synthesized
N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide Pyrazolo-pyrimidine 474.5 2,3-Dimethylphenyl, 4-ethoxybenzamide Moderate solubility (MP: 175–178°C)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromen-4-one 589.1 (M++1) Fluoro-chromenone, sulfonamide Low solubility (crystalline solid)
N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2,5-difluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide Piperidine-benzamide ~438.4 (calc.) Difluorophenyl, pyrazole Enhanced metabolic stability

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s triazole-piperidine linkage can be synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method compared to the Suzuki couplings required for pyrazolo-pyrimidines () .
  • Biological Activity: While direct activity data for the target is unavailable, analogs like ’s difluorophenyl-piperidine benzamide show nanomolar affinity for kinase targets, suggesting the triazole variant may retain potency with improved solubility .
  • ADME Profile : The 3-methoxy group may reduce cytochrome P450 inhibition compared to ethoxy or fluoro substituents, as seen in and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.